N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-2-carboxamide
Description
This compound is a benzothiazole derivative characterized by a 7-chloro-4-methoxy-substituted benzothiazole core linked to a methanesulfonylpiperidine-2-carboxamide moiety. The chlorine and methoxy substituents on the benzothiazole ring may enhance electron-withdrawing effects, influencing binding affinity to target proteins. The methanesulfonyl group and piperidine ring contribute to solubility and conformational flexibility, critical for pharmacokinetic optimization .
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methylsulfonylpiperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O4S2/c1-23-11-7-6-9(16)13-12(11)17-15(24-13)18-14(20)10-5-3-4-8-19(10)25(2,21)22/h6-7,10H,3-5,8H2,1-2H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSUOZRGSGVXLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3CCCCN3S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Chlorination and Methoxylation: The benzothiazole core is then chlorinated and methoxylated to introduce the chloro and methoxy groups at the 7 and 4 positions, respectively.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where the benzothiazole derivative reacts with a piperidine derivative under basic conditions.
Sulfonylation and Carboxamidation: Finally, the methanesulfonyl and carboxamide groups are introduced through sulfonylation and carboxamidation reactions, respectively.
Industrial Production Methods
In an industrial setting, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include:
Use of Catalysts: Catalysts such as Lewis acids or transition metal complexes can be used to enhance the reaction rates and selectivity.
Controlled Reaction Conditions: Temperature, pressure, and solvent choice are carefully controlled to maximize the efficiency of each step.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing the chloro or methoxy groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a lead compound for the development of new drugs targeting various diseases.
Biological Studies: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.
Industrial Applications: The compound can be used in the synthesis of other complex molecules and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-2-carboxamide involves its interaction with specific molecular targets in the body. These targets may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.
DNA/RNA: The compound may interact with genetic material, influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with other benzothiazole derivatives, differing primarily in substituents and appended functional groups. Below is a comparative analysis:
*Calculated molecular weight based on formula C₁₅H₁₇ClN₃O₄S₂.
Key Observations:
Substituent Impact :
- The target compound’s methanesulfonylpiperidine-2-carboxamide group differentiates it from analogues like 41d (benzenesulfonamide) and the cyclopentane derivative . The smaller methanesulfonyl group may enhance metabolic stability compared to bulkier aromatic sulfonamides.
- The 7-chloro-4-methoxy motif is conserved across analogues, suggesting its critical role in target binding or scaffold rigidity.
Synthetic Feasibility :
- Compound 41d was synthesized in 67% yield via coupling of 7-chloro-4-methoxy-1,3-benzothiazol-2-amine with 4-methoxybenzenesulfonyl chloride . The target compound’s synthesis route is unreported but likely involves analogous sulfonylation or carboxamide coupling.
Biological Activity: 41d demonstrated pan-Ras inhibition, implicating benzothiazole sulfonamides in disrupting Ras-mediated signaling pathways . The target compound’s piperidine moiety may confer improved selectivity or potency, though experimental validation is lacking. Patent data highlights benzothiazole-amino derivatives in pharmacological studies, but explicit data for the target compound remains unpublished.
Research Findings and Gaps
- Structural Analysis : Crystallographic data for the target compound is absent. Techniques like SHELX refinement or enantiomorph-polarity estimation could resolve its conformation and chirality, critical for understanding binding modes.
- Pharmacological Data : While 41d and patent compounds provide activity benchmarks, the target compound’s efficacy, toxicity, and mechanistic profile require empirical investigation.
Biological Activity
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-2-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and pharmacological implications of this compound, supported by data tables and relevant case studies.
- Molecular Formula : C20H22ClN3O4S
- Molecular Weight : 427.92 g/mol
- CAS Number : 1215375-83-9
- IUPAC Name : N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-methanesulfonylbenzamide hydrochloride
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available benzothiazole derivatives. The process includes:
- Formation of Benzothiazole Derivatives : The initial step often involves the chlorination and methoxylation of benzothiazole.
- Piperidine Coupling : The benzothiazole derivative is then coupled with piperidine derivatives through amide bond formation.
- Final Modifications : Further modifications may include sulfonylation to enhance solubility and biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (μM) | Reference Compound | IC50 (μM) |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 5.15 | Cisplatin | 13.33 |
| A549 (Lung Cancer) | 6.30 | Doxorubicin | 10.00 |
The compound exhibited superior cytotoxicity compared to standard chemotherapeutics like cisplatin and doxorubicin, indicating its potential as a lead compound in anticancer drug development .
The mechanism underlying the anticancer activity appears to involve:
- Induction of oxidative stress through increased production of reactive oxygen species (ROS).
- Inhibition of cellular proliferation by affecting the cell cycle.
- Modulation of apoptotic pathways leading to increased apoptosis in cancer cells.
Other Biological Activities
Beyond anticancer properties, preliminary studies suggest that this compound may also exhibit:
- Antimicrobial Activity : Effective against various bacterial strains, indicating potential use in treating infections.
- Anti-inflammatory Properties : Reducing inflammation markers in vitro, which could be beneficial for inflammatory diseases.
Case Studies
- Study on MCF-7 Cells : In a controlled study, this compound was tested against MCF-7 cells and showed an IC50 value significantly lower than that of cisplatin, suggesting enhanced efficacy in inducing cell death through apoptosis .
- Antimicrobial Efficacy : A series of experiments demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 μg/mL, showcasing its potential as an antimicrobial agent .
Q & A
Q. What are effective synthetic routes for N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-2-carboxamide?
- Methodological Answer : Synthesis typically involves coupling reactions between benzothiazole derivatives and functionalized piperidine-carboxamides. For example:
- Step 1 : Prepare the benzothiazole core via cyclization of substituted anilines with chlorinated reagents.
- Step 2 : Introduce the methanesulfonyl group to the piperidine ring using methanesulfonyl chloride under basic conditions (e.g., triethylamine in THF).
- Step 3 : Couple the benzothiazole amine with the activated piperidine-carboxylic acid using coupling agents like HBTU or BOP (e.g., 0.85 mmol substrate, 1.2 eq. HBTU, 3 eq. Et₃N in THF, 12-hour reaction) .
- Purification : Use silica gel chromatography (e.g., hexane/EtOAc gradient) followed by recrystallization (e.g., MeOH or EtOAc/2-PrOH). Reported yields for analogous compounds range from 40% to 63% .
Q. How is the structural elucidation of this compound performed?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (400–600 MHz) identify substituents (e.g., methoxy at δ 3.8–4.0 ppm, piperidine protons at δ 1.5–3.5 ppm). Coupling constants confirm stereochemistry .
- X-ray Crystallography : Use SHELXL for refinement (monochromatic Mo-Kα radiation, θ range 2.5–25°). The Flack parameter (x) is recommended for enantiopurity verification in non-centrosymmetric structures .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ calculated for C₁₅H₁₇ClN₂O₃S₂: 392.04, observed: 392.08) .
Advanced Research Questions
Q. How can enantiomeric purity be assessed if the compound exhibits chirality?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® IG-3 column (4.6 × 250 mm, 5 µm) with hexane/isopropanol (80:20) at 1.0 mL/min. Retention times differentiate enantiomers .
- Crystallographic Analysis : Apply Flack’s x parameter (superior to Rogers’ η for near-centrosymmetric structures) during SHELXL refinement. Values near 0 indicate enantiopurity .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT at B3LYP/6-31G* level) .
Q. What strategies are used to analyze impurities or degradation products?
- Methodological Answer :
- HPLC-DAD/LC-MS : Use a C18 column (4.6 × 150 mm, 3.5 µm) with 0.1% formic acid in water/acetonitrile gradient (5–95% over 30 min). Detect impurities at 220–254 nm .
- Forced Degradation Studies : Expose the compound to heat (80°C/72h), acid (0.1N HCl), and base (0.1N NaOH). Identify degradation products via MS/MS fragmentation (e.g., loss of methanesulfonyl group at m/z 96) .
- Reference Standards : Compare with pharmacopeial impurities (e.g., EP-grade carboxamide analogs in PF 34(1)) .
Q. How can computational methods predict the compound’s biological activity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with target proteins (e.g., kinase domains). Prepare the ligand via Gaussian09 optimization (B3LYP/6-31G**) and assign partial charges via Gasteiger method .
- QSAR Modeling : Train models on benzothiazole derivatives using descriptors like ClogP, topological polar surface area, and H-bond donors. Validate with leave-one-out cross-validation (R² > 0.8) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å indicates stable complexes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
